molecular formula C16H34O B109502 Bis(2-ethylhexyl) ether CAS No. 10143-60-9

Bis(2-ethylhexyl) ether

Cat. No.: B109502
CAS No.: 10143-60-9
M. Wt: 242.44 g/mol
InChI Key: YHCCCMIWRBJYHG-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) ether: is an organic compound with the molecular formula C16H34O . It is a colorless liquid that is used in various industrial applications. .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) ether can be synthesized through the Williamson Ether Synthesis . This method involves the reaction of an alkyl halide with an alkoxide. For this compound, the reaction typically involves 2-ethylhexanol and sodium ethoxide under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the etherification of 2-ethylhexanol using acidic catalysts. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl) ether is used as a solvent and plasticizer in various chemical processes. It is also employed in the synthesis of other organic compounds .

Biology and Medicine: In biological research, this compound is used as a solvent for the extraction of lipids and other hydrophobic compounds. It is also used in the formulation of certain pharmaceuticals .

Industry: The compound is widely used as a plasticizer in the production of flexible plastics, such as polyvinyl chloride (PVC). It is also used as a lubricant and anti-foaming agent in various industrial processes .

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) phthalate
  • Bis(2-ethylhexyl) adipate
  • Bis(2-ethylhexyl) terephthalate

Comparison:

This compound is unique due to its high boiling point and low viscosity , making it suitable for specific industrial applications where these properties are advantageous .

Properties

IUPAC Name

3-(2-ethylhexoxymethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCCCMIWRBJYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042035
Record name Bis(2-ethylhexyl) ether
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Molecular Weight

242.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10143-60-9
Record name Di(2-ethylhexyl)ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10143-60-9
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Record name Bis(2-ethylhexyl) ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 3,3'-[oxybis(methylene)]bis-
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Record name Bis(2-ethylhexyl) ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) ether
Source European Chemicals Agency (ECHA)
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Record name BIS(2-ETHYLHEXYL) ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: During the hydrogenation of 2-ethylhexanal, what factors influence the formation of Bis(2-ethylhexyl) ether?

A1: Research indicates that the yield of this compound increases with a rise in reaction temperature during the hydrogenation of 2-ethylhexanal []. This suggests that higher temperatures favor the etherification side reaction. While the exact mechanism wasn't detailed in the provided research, it's plausible that elevated temperatures provide the activation energy required for the reaction between 2-ethylhexanol (an intermediate product of the hydrogenation) and 2-ethylhexanal, leading to the formation of this compound.

Q2: Does the presence of other substances impact the yield of this compound during 2-ethylhexanal hydrogenation?

A2: Yes, the research highlights the influence of certain substances on this compound formation []. Acids present in 2-ethylhexanal were found to promote the side reaction, potentially by catalyzing the etherification. Conversely, the addition of water was shown to suppress the formation of this compound, likely by driving the equilibrium of the reaction away from ether formation. This information can be crucial for optimizing reaction conditions to minimize byproduct formation during industrial processes.

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